![molecular formula C21H17FN4O2S B2385639 Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1208368-77-7](/img/structure/B2385639.png)
Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Scientific Research Applications
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide is structurally related to flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory and analgesic activities make it a potential candidate for pain management and inflammation-related conditions .
- Compounds containing the benzothiazole core have been investigated for their neuroprotective properties. For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) .
- Frentizole, another benzothiazole derivative, possesses antiviral and immunosuppressant properties. The synthesized compound may exhibit similar effects .
- The compound could be explored for its antibacterial potential, especially against specific bacterial strains. Further studies are needed to validate this application .
- Benzothiazoles have demonstrated antifungal activity. Investigating the antifungal potential of this derivative could be valuable .
- 2-Aminobenzothiazoles, like the starting material for this compound, are versatile synthetic intermediates. Researchers can use them to synthesize various fused heterocyclic compounds with diverse pharmacological activities .
Anti-Inflammatory and Analgesic Properties
Neuroprotective Effects
Antiviral and Immunosuppressant Potential
Antibacterial Activity
Antifungal Properties
Synthetic Intermediates and Drug Development
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been reported to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole, a similar compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
For instance, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-15-7-5-13(6-8-15)18-24-25-19(28-18)14-9-11-26(12-10-14)21(27)20-23-16-3-1-2-4-17(16)29-20/h1-8,14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETBBWFPPNNQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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